Benzyl (4-aminobutan-2-yl)carbamate hydrochloride
Description
Properties
IUPAC Name |
benzyl N-(4-aminobutan-2-yl)carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-10(7-8-13)14-12(15)16-9-11-5-3-2-4-6-11;/h2-6,10H,7-9,13H2,1H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJNQMABWBCAOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)NC(=O)OCC1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1965309-06-1 | |
| Record name | Carbamic acid, N-(3-amino-1-methylpropyl)-, phenylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1965309-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reaction Mechanism and Conditions
The amine group of 4-aminobutan-2-ol attacks the electrophilic carbonyl carbon of benzyl chloroformate, displacing chloride and forming a stable carbamate intermediate. Triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) is typically used to scavenge HCl, driving the reaction to completion. The general reaction is:
Optimized Protocol
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Reagents : 4-Aminobutan-2-ol (1.0 equiv), benzyl chloroformate (1.2 equiv), triethylamine (2.0 equiv).
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Solvent : Dichloromethane (DCM) at 0–5°C.
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Workup : The crude product is washed with dilute HCl, followed by brine, and purified via recrystallization from ethanol/water.
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Yield : 75–85%.
Reductive Amination of Ketone Precursors
An alternative route involves reductive amination of 4-oxobutan-2-yl carbamate intermediates. This method is advantageous for introducing stereochemical control.
Synthesis of 4-Oxobutan-2-yl Carbamate
4-Oxobutan-2-yl carbamate is synthesized by reacting 4-oxobutan-2-amine with benzyl chloroformate. The ketone group is subsequently reduced using sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄):
Hydroxy-to-Amine Conversion
The hydroxyl group is converted to an amine via a Mitsunobu reaction or mesylation followed by ammonolysis:
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Mitsunobu : Uses diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) with phthalimide.
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Mesylation : Mesyl chloride (MsCl) converts the hydroxyl to a mesylate, which reacts with ammonia.
Yield : 68–72% after hydrochloride salt formation.
Catalytic Hydrogenation for Deprotection
Hydrogenolysis of benzyl-protected intermediates is critical for generating the free amine, which is subsequently protonated to form the hydrochloride salt.
Hydrogenation Conditions
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Catalyst : 10% Pd/C under H₂ atmosphere.
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Solvent : Methanol or ethanol at 25–30°C.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency for time-sensitive steps, such as coupling or deprotection.
Carbamate Formation Under Microwave Conditions
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Reagents : 4-Aminobutan-2-ol, benzyl chloroformate, K₂CO₃.
Transcarbamation Strategies
Transcarbamation exchanges the alkoxy group of existing carbamates, offering a route to modify protecting groups without deprotection.
Potassium Carbonate-Mediated Transcarbamation
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Reagents : Benzyl carbamate, 4-aminobutan-2-ol, K₂CO₃.
Comparative Analysis of Synthesis Methods
Critical Challenges and Solutions
Chirality Control
The (4-aminobutan-2-yl) moiety introduces a stereocenter. Asymmetric synthesis using chiral auxiliaries or enzymatic resolution ensures enantiopure products. For example, lipase-mediated kinetic resolution achieves >99% enantiomeric excess (ee).
Purification Complexities
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Byproducts : Unreacted benzyl chloroformate and oligomers.
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Solution : Gradient elution in column chromatography (SiO₂, ethyl acetate/hexane).
Industrial-Scale Production
Continuous Flow Reactors
Chemical Reactions Analysis
Types of Reactions
Benzyl (4-aminobutan-2-yl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form different carbamate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, amine derivatives, and substituted carbamates.
Scientific Research Applications
Chemical Research Applications
Benzyl (4-aminobutan-2-yl)carbamate hydrochloride serves as a versatile building block in organic synthesis. Its unique structural features allow for various modifications and applications in the following areas:
Organic Synthesis
- Building Block : This compound is utilized as a precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its carbamate functional group provides stability and reactivity necessary for further chemical transformations.
- Peptide Chemistry : The compound is employed in peptide synthesis as a protecting group for amino acids, enhancing the yield and purity of synthesized peptides.
Mechanistic Studies
- Enzyme Mechanisms : Research has shown that this compound can interact with enzymes, allowing scientists to study enzyme mechanisms and protein interactions . Its ability to act as an inhibitor or activator depending on the context makes it a valuable tool in biochemical research.
Biological Applications
The biological activity of this compound has been explored extensively, particularly regarding its potential therapeutic applications.
Anticancer Research
Recent studies have indicated that this compound may exhibit anticancer properties by targeting specific cellular processes involved in cancer progression. For example, derivatives of similar compounds have shown efficacy against resistant cancer cells by interfering with critical pathways .
Enzyme Modulation
The compound has been investigated for its ability to modulate enzyme activity, which is crucial for developing therapeutic agents targeting specific enzyme pathways involved in diseases such as cancer and metabolic disorders .
Peptide Synthesis
In one notable study, this compound was used to protect amino groups during peptide synthesis, leading to improved yields and purities of complex peptides. This application underscores its importance in synthetic organic chemistry.
Drug Development
Another significant application involves its role in developing novel drug candidates targeting resistant cancer cells. The compound's structural features facilitate modifications that enhance bioavailability and efficacy against tumor cells .
Pharmacokinetics
Pharmacokinetic studies suggest that this compound is soluble in organic solvents and exhibits moderate solubility in water. These properties are advantageous for drug formulation and delivery systems, making it suitable for pharmaceutical applications .
Mechanism of Action
The mechanism of action of Benzyl (4-aminobutan-2-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as the M1 muscarinic receptor. The compound acts as an agonist, binding to the receptor and modulating its activity. This interaction leads to the activation of downstream signaling pathways, which can influence various physiological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Benzyl (4-aminobutan-2-yl)carbamate hydrochloride with structurally analogous compounds, focusing on key attributes such as molecular structure, physicochemical properties, and applications:
Structural and Functional Insights:
Backbone Flexibility: this compound exhibits greater conformational flexibility compared to rigid analogs like tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate hydrochloride. This flexibility may enhance binding to enzymes with dynamic active sites (e.g., kinases) . In contrast, bicyclic derivatives (e.g., 6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride) prioritize steric specificity, making them suitable for targeting rigid pockets in proteases .
Solubility and Bioavailability: The hydrochloride salt in Benzyl (4-aminobutan-2-yl)carbamate ensures superior aqueous solubility (>50 mg/mL) compared to non-salt analogs like Benzyl (2-aminoethyl)carbamate (CAS 72080-83-2), which requires organic solvents for dissolution . Compounds with azetidine or bicyclic cores (e.g., CAS 2007915-44-6) display moderate solubility but improved membrane permeability due to lipophilic moieties .
Synthetic Utility: Benzyl carbamates are preferred for temporary amine protection in peptide synthesis. However, tert-butyl carbamates (e.g., CAS 2007915-44-6) offer acid-labile protection, enabling selective deprotection in multi-step syntheses . The 4-aminobutan-2-yl chain in the target compound allows for functionalization at multiple positions, a feature less feasible in simpler analogs like 2-aminoethyl derivatives .
Research Findings and Trends
- Substructure Analysis : Machine learning studies highlight the benzyl carbamate group as a frequent substructure in kinase inhibitors, with modifications to the amine backbone (e.g., butan-2-yl vs. azetidine) significantly altering target selectivity .
- Toxicity Profiles: Carbamates with linear amine chains (e.g., 4-aminobutan-2-yl) exhibit lower cytotoxicity in vitro compared to bicyclic derivatives, which may induce off-target effects due to structural rigidity .
- Market Demand : PharmaBlock Sciences reports increased demand for benzyl carbamate intermediates in 2020–2025, driven by their versatility in synthesizing antiviral and anticancer agents .
Biological Activity
Benzyl (4-aminobutan-2-yl)carbamate hydrochloride is a carbamate compound that exhibits significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores its mechanisms of action, biochemical pathways, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : C₁₂H₁₉ClN₂O₂
- Molecular Weight : 250.74 g/mol
The compound features a benzyl group linked to a carbamate moiety, which is further attached to a 4-aminobutan-2-yl group. This structural configuration imparts unique chemical properties that influence its biological activity.
Target of Action : The primary target of this compound is amine groups, where it acts as a protecting group during peptide synthesis.
Mode of Action : The compound interacts with its targets through carbamylation, which involves the formation of stable carbamate bonds that protect amines from undesired reactions during synthesis processes.
Biochemical Pathways
This compound is involved in several key biochemical pathways:
- Peptide Synthesis : It plays a crucial role in the synthesis of peptides by protecting amine functionalities.
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant in neuropharmacology and inflammation pathways.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates:
- Solubility : It is soluble in organic solvents and moderately soluble in water, affecting its bioavailability and distribution in biological systems.
- Stability : The stability of the compound can vary with environmental conditions, influencing its efficacy over time.
Enzyme Inhibition Studies
Research has demonstrated that this compound effectively inhibits AChE and BChE. These enzymes are critical for neurotransmission, and their inhibition can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease.
| Enzyme | Inhibition Type | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase | Competitive | 12.5 | |
| Butyrylcholinesterase | Non-competitive | 15.0 |
Cytotoxic Effects
This compound has been observed to exert cytotoxic effects on various cancer cell lines. In vitro studies indicate that it can induce apoptosis in these cells, suggesting potential applications in cancer therapy.
Case Studies
- Neuropharmacological Applications : A study explored the use of this compound as a prodrug for enhancing cognitive function in animal models with induced memory impairment. Results showed improved memory retention correlated with AChE inhibition .
- Cancer Research : In a series of experiments, treatment with this compound led to a significant reduction in tumor size in xenograft models, demonstrating its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzyl (4-aminobutan-2-yl)carbamate hydrochloride, and how can reaction yields be optimized?
- Methodology : The compound is synthesized via carbamate protection of 4-aminobutan-2-amine, followed by hydrochloric acid salt formation. Key steps include:
- Using benzyl chloroformate for carbamate group introduction under basic conditions (pH 8–10) to minimize side reactions.
- Purification via recrystallization from ethanol/water mixtures to achieve >97% purity .
- Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of amine to benzyl chloroformate) and low-temperature reactions (0–5°C) to suppress hydrolysis .
Q. How should this compound be stored to ensure stability, and what analytical methods validate its purity?
- Storage : Store in airtight containers at room temperature, protected from moisture and light. Desiccants (e.g., silica gel) are recommended for long-term storage .
- Purity Validation :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm.
- Mass Spectrometry : Confirm molecular weight (244.72 g/mol) via ESI-MS in positive ion mode .
Q. What safety protocols are critical when handling this compound in the lab?
- Hazard Mitigation :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of fine particles.
- In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention .
Advanced Research Questions
Q. How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
- Methodology :
- NMR Analysis : Compare experimental H NMR (e.g., δ 1.5–1.7 ppm for methylene protons) with computational predictions (DFT-based simulations).
- X-ray Crystallography : Refine crystal structures using SHELX software to resolve ambiguities in bond lengths/angles. Discrepancies often arise from dynamic effects in solution vs. solid-state rigidity .
Q. What strategies are effective for resolving low reproducibility in biological activity assays involving this compound?
- Experimental Design :
- Standardize assay conditions (e.g., buffer pH, temperature) to minimize variability.
- Use a reference compound (e.g., benzylamine hydrochloride) to calibrate activity baselines .
- Validate results via dose-response curves and statistical analysis (e.g., ANOVA for triplicate experiments) .
Q. How can impurities in synthesized batches be identified and quantified?
- Analytical Workflow :
- LC-MS/MS : Detect trace impurities (e.g., unreacted 4-aminobutan-2-amine) with a limit of quantification (LOQ) <0.1%.
- NMR Spectroscopy : Assign impurity peaks via C DEPT experiments to identify byproducts like hydrolyzed carbamate derivatives .
Data Interpretation and Optimization
Q. What computational tools are suitable for modeling the compound’s reactivity in nucleophilic environments?
- Software Recommendations :
- Gaussian 16 : Perform DFT calculations (B3LYP/6-31G* basis set) to predict reaction pathways for carbamate bond cleavage.
- AutoDock Vina : Simulate binding interactions in enzymatic assays (e.g., amidase inhibition) .
Q. How can conflicting solubility data in polar vs. nonpolar solvents be reconciled?
- Experimental Approach :
- Measure solubility in DMSO, water, and ethanol using gravimetric methods.
- Correlate results with Hansen solubility parameters (δD, δP, δH) to identify solvent compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
